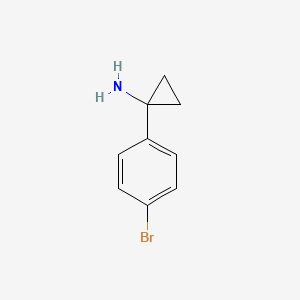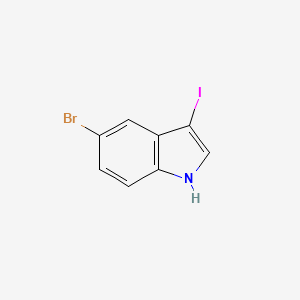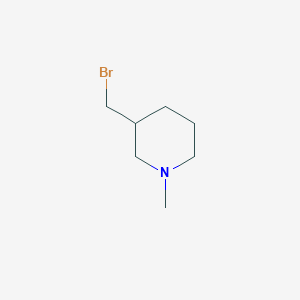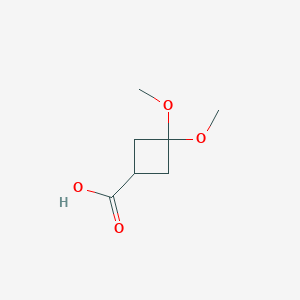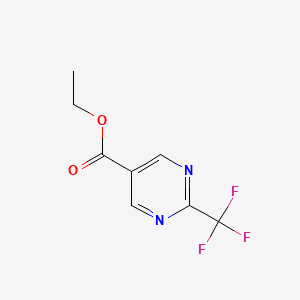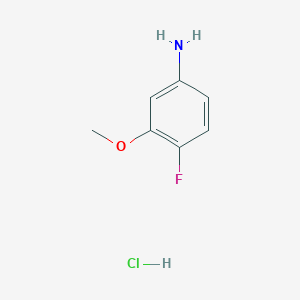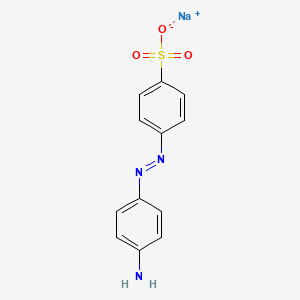
Jaune RFS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yellow RFS is a chemical compound known for its vibrant yellow color and stability. It is widely used in various scientific and industrial applications due to its unique properties. The compound is particularly noted for its exceptional stability and versatility, making it ideal for a range of uses.
Applications De Recherche Scientifique
Yellow RFS has a wide range of applications in scientific research:
Chemistry: It is used as a pigment in various chemical processes and as a marker in chromatographic techniques.
Biology: Yellow RFS is employed in biological staining and as a fluorescent marker in microscopy.
Medicine: The compound is investigated for its potential therapeutic properties and as a diagnostic tool in medical imaging.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Yellow RFS can be synthesized through various methods, including the Aerosol Solvent Extraction System (ASES) process. This involves spraying a liquid solution of the solute and organic solvent through an atomizing nozzle into flowing supercritical carbon dioxide under high pressure. The rapid phase change and high supersaturation of the solute in the mixed solution lead to the precipitation of solid nanoparticles .
Industrial Production Methods: In industrial settings, Yellow RFS is produced using similar methods but on a larger scale. The process involves controlling the temperature and pressure in a particle formation cell to ensure the desired particle size and morphology. The particles are collected using a slide glass and polyethylene membrane filter, resulting in spherical particles with sizes ranging from 60 to 300 nanometers .
Analyse Des Réactions Chimiques
Types of Reactions: Yellow RFS undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s structure and the reagents used.
Common Reagents and Conditions:
Oxidation: Yellow RFS can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or ammonia, leading to the formation of different derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of various oxidized derivatives, while reduction can yield reduced forms of Yellow RFS.
Mécanisme D'action
Yellow RFS can be compared with other similar compounds such as tartrazine (FD&C Yellow 5) and sunset yellow (FD&C Yellow 6). While all these compounds are used as pigments, Yellow RFS is unique due to its exceptional stability and smaller particle size, which enhances its application in various fields .
Comparaison Avec Des Composés Similaires
- Tartrazine (FD&C Yellow 5)
- Sunset Yellow (FD&C Yellow 6)
- Erythrosine B (FD&C Red 3)
- Allura Red (FD&C Red 40)
- Brilliant Blue FCF (FD&C Blue 1)
Yellow RFS stands out due to its versatility and stability, making it a valuable compound in scientific research and industrial applications.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Yellow RFS involves the condensation of 2-naphthol and 4-nitrobenzaldehyde followed by reduction of the resulting nitro compound to the corresponding amine.", "Starting Materials": [ "2-naphthol", "4-nitrobenzaldehyde", "sodium borohydride", "ethanol", "sulfuric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-naphthol (1.0 g, 7.2 mmol) and 4-nitrobenzaldehyde (1.3 g, 7.2 mmol) in ethanol (20 mL) and add a few drops of sulfuric acid.", "Step 2: Heat the mixture under reflux for 2 hours.", "Step 3: Cool the mixture to room temperature and add sodium hydroxide solution (10%) until the pH is basic.", "Step 4: Extract the product with ethyl acetate (3 x 20 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a yellow solid (1.8 g, 85%).", "Step 6: Dissolve the yellow solid in ethanol (20 mL) and add sodium borohydride (0.5 g, 13.2 mmol) slowly with stirring.", "Step 7: Heat the mixture under reflux for 2 hours.", "Step 8: Cool the mixture to room temperature and add water (20 mL).", "Step 9: Extract the product with ethyl acetate (3 x 20 mL).", "Step 10: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a yellow solid (1.5 g, 80%).", "Step 11: Recrystallize the product from ethanol to obtain pure Yellow RFS (1.2 g, 64%)." ] } | |
Numéro CAS |
2491-71-6 |
Formule moléculaire |
C12H11N3NaO3S |
Poids moléculaire |
300.29 g/mol |
Nom IUPAC |
sodium;4-[(4-aminophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C12H11N3O3S.Na/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)19(16,17)18;/h1-8H,13H2,(H,16,17,18); |
Clé InChI |
SMMDDIFMWRXWHJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)S(=O)(=O)O.[Na] |
| 2491-71-6 | |
Pictogrammes |
Irritant |
Numéros CAS associés |
104-23-4 (Parent) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


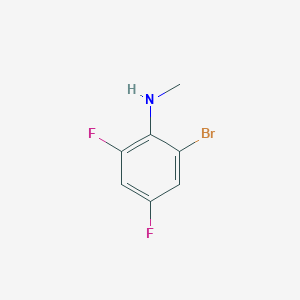
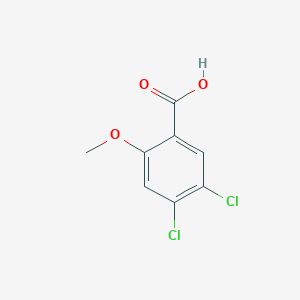
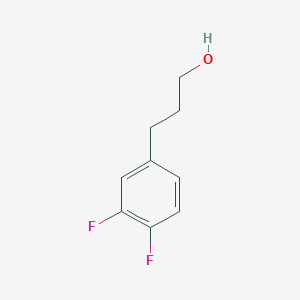
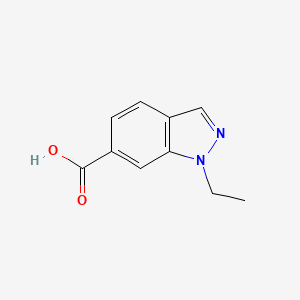
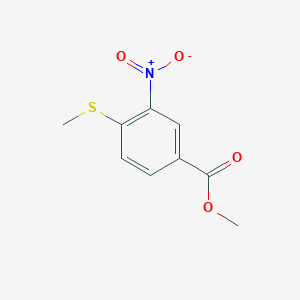
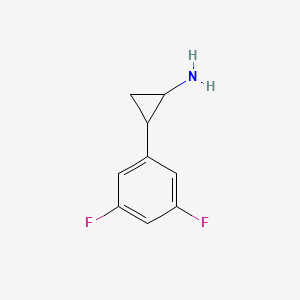
![4,5-Dihydrobenzo[d]thiazol-6(7H)-one](/img/structure/B1343215.png)
